![molecular formula C22H12N4O2 B11615859 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B11615859.png)
6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one is a complex organic compound that features a benzotriazole moiety fused with a benzo[a]phenoxazinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 1H-benzotriazole with a suitable benzo[a]phenoxazinone precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-benzotriazole
- 5H-benzo[a]phenoxazin-5-one
- Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
Uniqueness
6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one is unique due to its combined structural features of benzotriazole and benzo[a]phenoxazinone.
Eigenschaften
Molekularformel |
C22H12N4O2 |
---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-(benzotriazol-1-yl)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H12N4O2/c27-21-14-8-2-1-7-13(14)19-22(28-18-12-6-4-10-16(18)23-19)20(21)26-17-11-5-3-9-15(17)24-25-26/h1-12H |
InChI-Schlüssel |
YARVYTRIAIGOED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)N5C6=CC=CC=C6N=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.